Cas no 156430-23-8 (Ascoquinone A)

Ascoquinone A structure
Productnaam:Ascoquinone A
CAS-nummer:156430-23-8
MF:C30H18O15
MW:618.459g/molg/mol
CID:156270
Ascoquinone A Chemische en fysische eigenschappen
Naam en identificatie
-
- 9,10-Anthracenedione,2,2'-[oxybis(methylene)]bis[3,4,5,7,8-pentahydroxy- (9CI)
- AscoquinoneA
- Ascoquinone A
- CID 102150591
- 9,10-Anthracenedione, 2,2'-[oxybis(methylene)]bis[3,4,5,7,8-pentahydroxy- (9CI)
-
- Inchi: 1S/C30H18O15/c31-11-3-13(33)25(39)19-17(11)27(41)15-9(23(19)37)1-7(21(35)29(15)43)5-45-6-8-2-10-16(30(44)22(8)36)28(42)18-12(32)4-14(34)26(40)20(18)24(10)38/h1-4,31-36,39-40,43-44H,5-6H2
- InChI-sleutel: ZAOGJEBDIPWARJ-UHFFFAOYSA-N
- LACHT: O(CC1=C(C(=C2C(C3C(=CC(=C(C=3C(C2=C1)=O)O)O)O)=O)O)O)CC1=C(C(=C2C(C3C(=CC(=C(C=3C(C2=C1)=O)O)O)O)=O)O)O
Berekende eigenschappen
- Exacte massa: 618.065
- Monoisotopische massa: 618.065
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 10
- Aantal waterstofbondacceptatoren: 15
- Zware atoomtelling: 45
- Aantal draaibare bindingen: 4
- Complexiteit: 1120
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.68
- Topologisch pooloppervlak: 280
Experimentele eigenschappen
- Dichtheid: 1.976±0.06 g/cm3(Predicted)
- Kookpunt: 983.0±65.0 °C(Predicted)
- pka: 5.51±0.20(Predicted)
Ascoquinone A Gerelateerde literatuur
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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